1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene
Overview
Description
1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and physical properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or under reflux conditions .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using microwave-assisted synthesis, which significantly reduces reaction time and increases yield. The use of solid-phase synthesis and continuous flow reactors are also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, alkylating agents.
Major Products Formed:
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Phenyl-3-dimethylaminopropane: Known for its pharmacological effects, particularly as an analgesic.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities.
1,1-Dicyano-4-(4-dimethylaminophenyl)-1,3-butadiene: Used in nonlinear optical materials.
Uniqueness: 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its α,β-unsaturated carbonyl system allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPRWFMRVBCOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030257 | |
Record name | 4-Dimethylaminochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030-27-9 | |
Record name | 4-Dimethylaminochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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